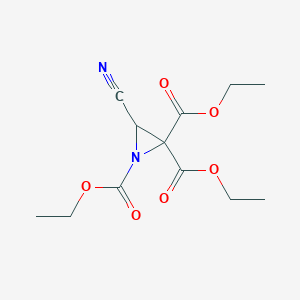
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester is a complex organic compound with a unique structure that includes a three-membered aziridine ring, multiple ester groups, and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester typically involves the reaction of aziridine derivatives with cyanoacetic acid and triethyl orthoformate. The reaction is carried out under controlled conditions, often requiring the use of catalysts and specific temperature settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The ester and cyano groups can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted esters. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester involves its interaction with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester and cyano groups also play roles in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, trimethyl ester
- 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, tripropyl ester
- 1,2,2-Aziridinetricarboxylic acid, 3-cyano-, tributyl ester
Uniqueness
1,2,2-Aziridinetricarboxylic acid, 3-cyano-, triethyl ester is unique due to its specific ester groups and the presence of a cyano group, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
650607-58-2 |
|---|---|
Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
triethyl 3-cyanoaziridine-1,2,2-tricarboxylate |
InChI |
InChI=1S/C12H16N2O6/c1-4-18-9(15)12(10(16)19-5-2)8(7-13)14(12)11(17)20-6-3/h8H,4-6H2,1-3H3 |
InChI Key |
MIISQRRHDKIPKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(N1C(=O)OCC)C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)

![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)

